molecular formula C10H8N4O2 B1305213 4-(4-Nitrophenyl)pyrimidin-2-amine CAS No. 99361-84-9

4-(4-Nitrophenyl)pyrimidin-2-amine

Cat. No. B1305213
CAS RN: 99361-84-9
M. Wt: 216.2 g/mol
InChI Key: CEFMGOCCUMHYKX-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C10H8N4O2 . It is stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of 4-(4-Nitrophenyl)pyrimidin-2-amine and its derivatives has been reported in several studies . For instance, one study designed and synthesized 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety for potential use as anticancer chemotherapeutic agents .


Molecular Structure Analysis

The molecular structure of 4-(4-Nitrophenyl)pyrimidin-2-amine has been analyzed in several studies . The compound has a molecular weight of 216.20 g/mol . Its InChI code is 1S/C10H8N4O2/c11-10-12-6-5-9 (13-10)7-1-3-8 (4-2-7)14 (15)16/h1-6H, (H2,11,12,13) and its InChI key is CEFMGOCCUMHYKX-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 4-(4-Nitrophenyl)pyrimidin-2-amine have been studied . For example, one study reported the design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for the inhibition of Aurora kinase A .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Nitrophenyl)pyrimidin-2-amine have been analyzed . The compound has a molecular weight of 216.20 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 .

Scientific Research Applications

Anticancer Agents

The compound has been used in the synthesis of CDK2 inhibitors which are potential anticancer agents . A study found that N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 inhibitors exhibited potent CDK2 inhibitory activity . Among them, one compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines . This suggests that the compound could be developed into potent and selective CDK2 inhibitors for the treatment of cancer .

Antimicrobial Agents

The compound has also been used in the synthesis of antimicrobial agents . A study found that N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which were synthesized using the compound, showed promising antimicrobial activity . This suggests that the compound could be used to develop new molecules with novel modes of action to treat microbial infections .

Antiproliferative Agents

The compound has been used in the synthesis of antiproliferative agents . A study found that N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which were synthesized using the compound, showed promising antiproliferative activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests that the compound could be used to develop new molecules with novel modes of action to treat cancer .

Molecular Docking Studies

The compound has been used in molecular docking studies . A study found that N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which were synthesized using the compound, displayed good docking scores within the binding pocket of selected proteins . This suggests that the compound could be used as a lead compound for rational drug designing .

Synthesis of Other Compounds

The compound is available from several suppliers and can be used in the synthesis of other compounds . This suggests that the compound could be used in various chemical reactions to produce other compounds for different applications .

Pharmacological Screening

The compound has been used in pharmacological screening . This suggests that the compound could be used in the development and testing of new drugs

Mechanism of Action

properties

IUPAC Name

4-(4-nitrophenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c11-10-12-6-5-9(13-10)7-1-3-8(4-2-7)14(15)16/h1-6H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFMGOCCUMHYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384982
Record name 4-(4-nitrophenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitrophenyl)pyrimidin-2-amine

CAS RN

99361-84-9
Record name 4-(4-nitrophenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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